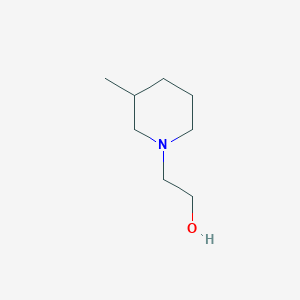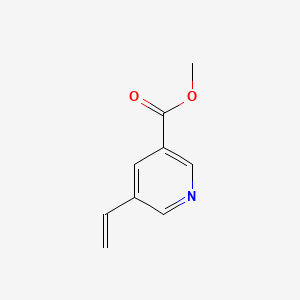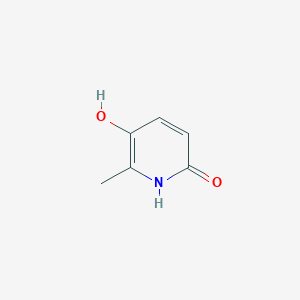
2-(3-Methylpiperidin-1-yl)ethanol
Overview
Description
“2-(3-Methylpiperidin-1-yl)ethanol” is a compound with a molecular weight of 143.23 g/mol. It is a derivative of piperidine, an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Synthesis Analysis
Piperidine derivatives, including “2-(3-Methylpiperidin-1-yl)ethanol”, are synthesized using various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “2-(3-Methylpiperidin-1-yl)ethanol” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . The compound also contains a methyl group and an ethanol group attached to the piperidine ring.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-Methylpiperidin-1-yl)ethanol, focusing on six unique fields:
Pharmaceuticals and Drug Development
2-(3-Methylpiperidin-1-yl)ethanol is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its piperidine moiety is a common structural element in many drugs, contributing to their biological activity. This compound can be used to develop new medications for treating neurological disorders, pain management, and cardiovascular diseases .
Organic Synthesis
In organic chemistry, 2-(3-Methylpiperidin-1-yl)ethanol serves as a versatile building block for synthesizing complex molecules. Its unique structure allows for various chemical modifications, making it useful in creating new compounds with potential applications in materials science and medicinal chemistry .
Catalysis
This compound can be employed as a ligand in catalytic reactions. Its ability to coordinate with metal centers makes it useful in homogeneous catalysis, where it can enhance the efficiency and selectivity of chemical transformations. This application is particularly relevant in the synthesis of fine chemicals and pharmaceuticals .
Polymer Chemistry
2-(3-Methylpiperidin-1-yl)ethanol can be used in the development of novel polymers. Its incorporation into polymer backbones can impart unique properties such as improved thermal stability, mechanical strength, and chemical resistance. These polymers have potential applications in coatings, adhesives, and advanced materials .
Biological Research
In biological research, this compound can be used as a probe to study various biochemical pathways. Its structural features allow it to interact with specific enzymes and receptors, making it useful in investigating cellular processes and developing new therapeutic targets .
Agricultural Chemistry
2-(3-Methylpiperidin-1-yl)ethanol can be utilized in the synthesis of agrochemicals, such as herbicides and insecticides. Its chemical properties enable the creation of compounds that can effectively control pests and weeds, contributing to improved agricultural productivity and sustainability .
These applications highlight the versatility and importance of 2-(3-Methylpiperidin-1-yl)ethanol in various scientific fields. If you need more detailed information on any specific application or additional fields, feel free to ask!
IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications
Future Directions
Piperidine and its derivatives, including “2-(3-Methylpiperidin-1-yl)ethanol”, have significant potential in the field of drug discovery . They are being utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mechanism of Action
Target of Action
2-(3-Methylpiperidin-1-yl)ethanol is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It’s worth noting that piperidine derivatives have been found to have various pharmacological activities
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities , but the exact pathways and their downstream effects for this specific compound require further investigation.
Result of Action
Piperidine derivatives are known to have various pharmacological activities
properties
IUPAC Name |
2-(3-methylpiperidin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8-3-2-4-9(7-8)5-6-10/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMLJDZKPYMXOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308544 | |
| Record name | 3-Methyl-1-piperidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methylpiperidin-1-yl)ethanol | |
CAS RN |
39123-22-3 | |
| Record name | 3-Methyl-1-piperidineethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39123-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-piperidineethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-{[(Tert-butoxy)carbonyl]amino}-2-phenylpropanoic acid](/img/structure/B3133453.png)






